N-(5-acetamido-2,4-dinitrophenyl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2,4-dinitrophenyl)acetamide typically involves the nitration of acetanilide derivatives followed by acetylation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2,4-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-(5-acetamido-2,4-dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2,4-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxy-2,5-dinitrophenyl)acetamide: Similar structure but with a methoxy group instead of an acetamido group.
2,4-Dinitroacetanilide: Similar structure but lacks the additional acetamido group.
Uniqueness
N-(5-acetamido-2,4-dinitrophenyl)acetamide is unique due to the presence of both acetamido and dinitrophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
N-(5-acetamido-2,4-dinitrophenyl)acetamide is a compound of significant interest in both organic synthesis and biological research. Its unique structure, featuring an acetamido group and dinitrophenyl moiety, lends it various biological activities, making it a valuable tool in biochemical assays and potential therapeutic applications.
This compound is synthesized through a two-step process involving nitration and acetylation. The nitration typically employs concentrated nitric acid and sulfuric acid to introduce nitro groups onto the acetanilide derivative, followed by acetylation using acetic anhydride. The compound's molecular formula is CHNO, and it possesses an amide bond (–C(=O)–NH–), which is crucial for its biological activity .
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, particularly enzymes and proteins. It acts as an inhibitor or modulator by binding to active sites or allosteric sites on target molecules. This interaction can lead to alterations in enzyme activity and signal transduction pathways, which are critical for understanding its therapeutic potential .
Enzyme Inhibition
This compound has been utilized in biochemical assays to study enzyme activities. Its role as a probe allows researchers to investigate the inhibition mechanisms of enzymes involved in metabolic pathways. The compound's ability to modify enzyme function is essential for developing new therapeutic agents targeting specific diseases .
Case Studies and Research Findings
- Antibacterial Studies : Research has demonstrated that certain acetamide derivatives possess significant antibacterial properties. For example, a study focusing on the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed effective inhibition against Klebsiella pneumoniae, indicating that structural modifications can lead to enhanced biological activity .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with various enzymes have shown that it can inhibit key metabolic pathways. This inhibition may contribute to its potential therapeutic applications in treating bacterial infections .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Acetamido and dinitrophenyl groups | Enzyme inhibition; potential antimicrobial |
N-(4-Methoxy-2,5-dinitrophenyl)acetamide | Methoxy group instead of acetamido | Similar enzyme inhibition properties |
2,4-Dinitroacetanilide | Lacks additional acetamido group | Reduced biological activity compared to this compound |
Properties
IUPAC Name |
N-(5-acetamido-2,4-dinitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O6/c1-5(15)11-7-3-8(12-6(2)16)10(14(19)20)4-9(7)13(17)18/h3-4H,1-2H3,(H,11,15)(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJAOAIDGSSZFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348715 | |
Record name | N-(5-acetamido-2,4-dinitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42783-40-4 | |
Record name | N-(5-acetamido-2,4-dinitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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